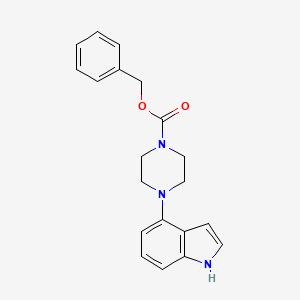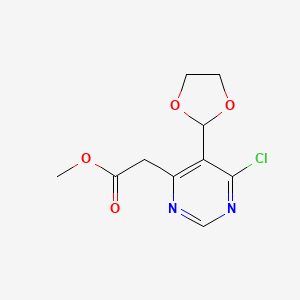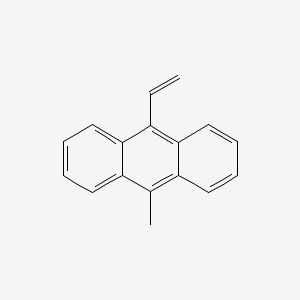![molecular formula C12H17N3O3 B13931095 tert-Butyl 2-formyl-1-methyl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate](/img/structure/B13931095.png)
tert-Butyl 2-formyl-1-methyl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolo[3,4-d]imidazole-5(1H)-carboxylic acid, 2-formyl-4,6-dihydro-1-methyl-, 1,1-dimethylethyl ester is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a fused ring system containing both pyrrole and imidazole rings, making it a significant scaffold in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[3,4-d]imidazole-5(1H)-carboxylic acid, 2-formyl-4,6-dihydro-1-methyl-, 1,1-dimethylethyl ester typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of a pyrrole derivative with an imidazole precursor. This intermediate is then subjected to further reactions, such as formylation and esterification, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
Pyrrolo[3,4-d]imidazole-5(1H)-carboxylic acid, 2-formyl-4,6-dihydro-1-methyl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
Pyrrolo[3,4-d]imidazole-5(1H)-carboxylic acid, 2-formyl-4,6-dihydro-1-methyl-, 1,1-dimethylethyl ester has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.
作用機序
The mechanism of action of Pyrrolo[3,4-d]imidazole-5(1H)-carboxylic acid, 2-formyl-4,6-dihydro-1-methyl-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
類似化合物との比較
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Another heterocyclic compound with a fused ring system, known for its antimicrobial and antiviral activities.
Pyrrolo[3,4-b]quinoline: A compound with a similar fused ring structure, used in antileishmanial research.
Pyrrolo[1,2-b]triazole: Known for its potential as a necroptosis inhibitor in the treatment of inflammatory diseases.
Uniqueness
Pyrrolo[3,4-d]imidazole-5(1H)-carboxylic acid, 2-formyl-4,6-dihydro-1-methyl-, 1,1-dimethylethyl ester is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other similar compounds .
特性
分子式 |
C12H17N3O3 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC名 |
tert-butyl 2-formyl-3-methyl-4,6-dihydropyrrolo[3,4-d]imidazole-5-carboxylate |
InChI |
InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15-5-8-9(6-15)14(4)10(7-16)13-8/h7H,5-6H2,1-4H3 |
InChIキー |
FYKGVXCCXYAWLY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N(C(=N2)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-5-methyl-4-(5-methyl-benzo[b]thiophen-2-yl)-pyrimidine](/img/structure/B13931021.png)




![3,3'-Diselenobis[2-chloropyridine]](/img/structure/B13931053.png)
![6-(4-(Methoxymethoxy)benzamido)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13931060.png)






